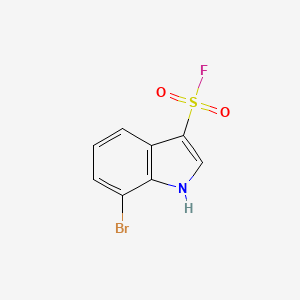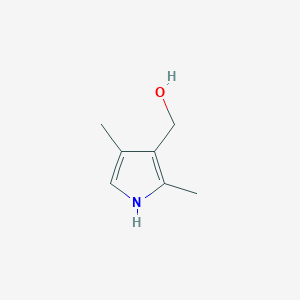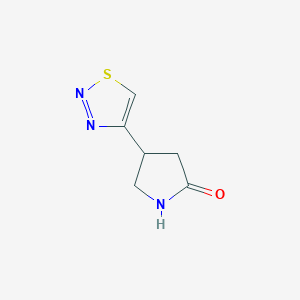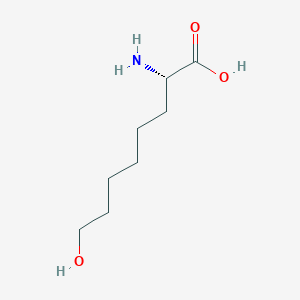
2-(2-(2,2,2-Trifluoroethoxy)ethoxy)ethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2,2,2-Trifluoroethoxy)ethoxy)ethane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C6H10ClF3O4S. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,2,2-Trifluoroethoxy)ethoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(2-(2,2,2-Trifluoroethoxy)ethoxy)ethanol with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-(2,2,2-Trifluoroethoxy)ethoxy)ethane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Thionyl Chloride: Used in the synthesis of the compound.
Nucleophiles: Such as amines and alcohols for substitution reactions.
Water: For hydrolysis reactions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonic Acid: Formed from hydrolysis.
Scientific Research Applications
2-(2-(2,2,2-Trifluoroethoxy)ethoxy)ethane-1-sulfonyl chloride is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-(2,2,2-Trifluoroethoxy)ethoxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives. These reactions are facilitated by the electron-withdrawing effect of the trifluoroethoxy groups, which increase the electrophilicity of the sulfonyl chloride group .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-(2,2,2-trifluoroethoxy)ethane: A similar compound with trifluoroethoxy groups but lacking the sulfonyl chloride group.
Bis(2,2,2-trifluoroethoxy)methane: Another related compound with two trifluoroethoxy groups attached to a methane backbone.
Uniqueness
2-(2-(2,2,2-Trifluoroethoxy)ethoxy)ethane-1-sulfonyl chloride is unique due to the presence of both trifluoroethoxy groups and a sulfonyl chloride group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and material science .
Properties
Molecular Formula |
C6H10ClF3O4S |
|---|---|
Molecular Weight |
270.66 g/mol |
IUPAC Name |
2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethanesulfonyl chloride |
InChI |
InChI=1S/C6H10ClF3O4S/c7-15(11,12)4-3-13-1-2-14-5-6(8,9)10/h1-5H2 |
InChI Key |
MFEDUPYRVXLZAK-UHFFFAOYSA-N |
Canonical SMILES |
C(COCC(F)(F)F)OCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


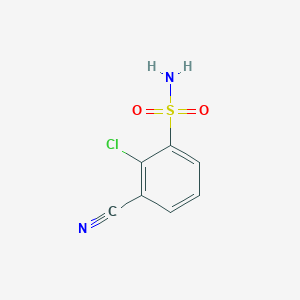

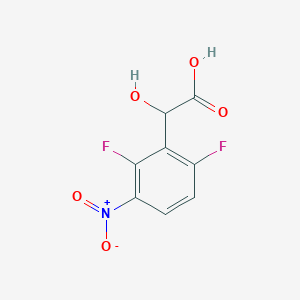


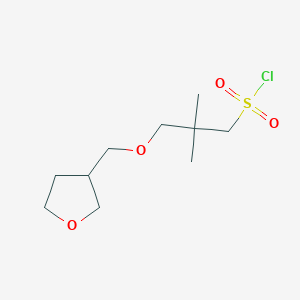
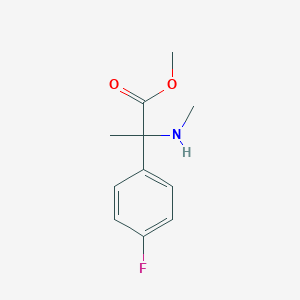
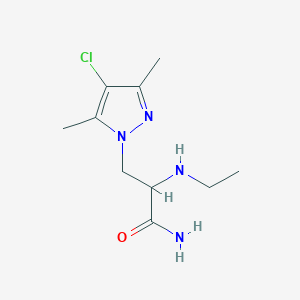
![Methyl 3-[(azetidin-3-yl)amino]benzoate hydrochloride](/img/structure/B13619891.png)
